molecular formula C13H10ClN3O5 B12519385 6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid CAS No. 801288-89-1

6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid

Cat. No.: B12519385
CAS No.: 801288-89-1
M. Wt: 323.69 g/mol
InChI Key: NTAAXNUDNCYMHE-UHFFFAOYSA-N
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Description

6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid is a sophisticated heterocyclic compound featuring a multifunctional molecular architecture that integrates a chloronitrobenzoic acid framework with a methoxypyridine moiety through an amine linkage. This strategic molecular design presents researchers with a versatile building block for pharmaceutical development and chemical synthesis. Heterocyclic compounds represent over 85% of FDA-approved drugs and play vital roles in numerous pharmaceutical compounds that benefit humanity, particularly in anticancer research where their unique flexibility and dynamic core scaffolds have significantly advanced the field . The structured arrangement of electron-withdrawing (chloro, nitro, carboxylic acid) and electron-donating (methoxy) groups on aromatic systems creates a molecular platform with diverse reactivity and coordination capabilities, enabling its application across multiple research domains. In pharmaceutical research, this compound serves as a valuable precursor for designing targeted therapies, particularly given the demonstrated importance of heterocyclic scaffolds in FDA-approved anticancer medications . The presence of both nitrogen and oxygen heteroatoms in its architecture facilitates interactions with various biological targets, including enzymes and receptors relevant to disease pathology. The nitro group offers versatile transformation potential, serving as a synthetic handle for reduction to amino derivatives or as a strategic element in molecular recognition studies. The carboxylic acid functionality provides additional conjugation opportunities through esterification or amidation reactions, with ruthenium-catalyzed amide formation representing a particularly valuable transformation methodology under aerobic conditions without requiring hazardous additives . In materials chemistry, the compound's extended aromatic system and potential for metal coordination make it suitable for developing catalytic systems similar to the (η⁶-benzene)Ru(II) half-sandwich complexes that have shown promising activity in organic transformations . The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, including personal protective equipment and proper ventilation.

Properties

CAS No.

801288-89-1

Molecular Formula

C13H10ClN3O5

Molecular Weight

323.69 g/mol

IUPAC Name

6-chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid

InChI

InChI=1S/C13H10ClN3O5/c1-22-10-5-2-7(6-15-10)16-12-9(17(20)21)4-3-8(14)11(12)13(18)19/h2-6,16H,1H3,(H,18,19)

InChI Key

NTAAXNUDNCYMHE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Halogenated Benzoic Acid Precursors

A foundational approach involves nitration of halogenated benzoic acids to establish the nitro group. For example, 2,6-dichlorobenzoic acid undergoes nitration at position 3 using mixed sulfuric/nitric acid systems, yielding 2,6-dichloro-3-nitrobenzoic acid (CN102924314A). This step leverages the electron-withdrawing effects of chlorine to direct nitration meta to the carboxylic acid group.

Reaction Conditions :

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C.
  • Yield : 70–85% (dependent on stoichiometry and temperature control).

Amination via Metal-Catalyzed Coupling

The chloro group at position 2 in 2,6-dichloro-3-nitrobenzoic acid is replaced with 6-methoxypyridin-3-amine via palladium-catalyzed Buchwald-Hartwig amination. This method ensures selective substitution at position 2 while retaining the chloro group at position 6.

Protocol :

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv).
  • Solvent : Toluene or 1,4-dioxane at 100–110°C for 12–24 h.
  • Yield : 60–75% (after column chromatography).

Mechanistic Insight :
The reaction proceeds through oxidative addition of the aryl chloride to Pd(0), followed by amine coordination and reductive elimination. The nitro group at position 3 enhances electrophilicity at position 2, favoring substitution.

Alternative Pathways

Sequential Functionalization of 2-Amino-6-Chlorobenzoic Acid

An alternative route starts with 2-amino-6-chlorobenzoic acid , which is nitrated at position 3 using fuming HNO₃ in H₂SO₄. Subsequent coupling with 6-methoxypyridin-3-amine via Ullmann reaction (CuI, 1,10-phenanthroline, K₃PO₄) achieves the target compound.

Challenges :

  • Nitration Selectivity : The amino group must be protected (e.g., as an acetanilide) to prevent undesired nitration at position 4 or 5.
  • Yield : 50–65% due to competing side reactions.

Direct Coupling of Pre-Functionalized Intermediates

6-Chloro-3-nitro-2-iodobenzoic acid reacts with 6-methoxypyridin-3-amine under CuI/L-proline catalysis in DMSO at 90°C. This method bypasses nitration steps but requires iodination of the benzoic acid precursor.

Advantages :

  • Regioselectivity : Iodine’s superior leaving group ability enhances reaction efficiency.
  • Yield : 70–80% (optimized conditions).

Critical Analysis of Methodologies

Comparative Efficiency

Method Key Step Yield Complexity
Buchwald-Hartwig Pd-catalyzed amination 60–75% Moderate
Ullmann Coupling Cu-mediated coupling 50–65% High
Direct Nitration/Coupling Pre-nitrated intermediate 70–80% Low

Trade-offs :

  • Buchwald-Hartwig : Higher yields but requires expensive palladium catalysts.
  • Ullmann : Cost-effective but slower and less selective.

Regiochemical Considerations

  • Nitro Placement : Nitration at position 3 is favored in 2,6-dichlorobenzoic acid due to the combined directing effects of Cl (ortho/para) and COOH (meta).
  • Amination Site : Position 2 is more reactive than position 6 in 2,6-dichloro-3-nitrobenzoic acid due to the electron-withdrawing nitro group at position 3.

Industrial-Scale Adaptations

For large-scale synthesis, 2,6-dichloro-3-nitrobenzoic acid is preferred due to its commercial availability. A continuous-flow nitration system minimizes thermal runaway risks, while fixed-bed reactors facilitate Pd-catalyzed amination with catalyst recycling.

Optimized Parameters :

  • Temperature Control : 5–10°C for nitration; 100–110°C for amination.
  • Solvent Recovery : Toluene is distilled and reused, reducing costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 6-amino-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid exhibits promising biological activities, particularly in:

Anticancer Activity

Several studies have evaluated the compound's efficacy against various cancer cell lines. For instance, it has shown significant cytotoxic effects against human cancer cells, with IC50 values indicating potent antiproliferative activity.

Cell Line IC50 (µM) Mechanism of Action
HeLa8.99Induction of apoptosis
A54911.32Cell cycle arrest
HepG212.19Inhibition of proliferation

These findings suggest that the compound may act by disrupting cellular processes essential for cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies

  • In vitro Studies on Cancer Cells : A study conducted on HeLa cells demonstrated that treatment with this compound led to a significant decrease in cell viability over a 48-hour period, with observed morphological changes indicative of apoptosis.
  • Synergistic Effects with Other Drugs : Research has indicated that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies, potentially reducing side effects and improving patient outcomes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the amino and methoxy groups can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Nitroaromatic Analogs

Compound Molecular Weight Solubility (Water) MnbAB Activity (%) Key Applications
This compound 323.68 Low (acid form) <10% Intermediate in naphthyridine synthesis
3-Nitrobenzoic Acid 167.12 Moderate 100% Bioremediation studies
6-Chloro-2-methoxy-3-nitropyridine 214.59 Very Low N/A Agrochemical synthesis

Physicochemical and Electronic Properties

  • Acidity : The carboxylic acid group (pKa ~2.5) enhances solubility in basic conditions, whereas analogs lacking this group (e.g., 6-chloro-2-methyl-3-nitropyridine) remain insoluble across pH ranges .
  • Electron Effects : The nitro group at position 3 deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, the methoxy group at position 6 of the pyridine ring donates electrons, creating a push-pull electronic system that may stabilize charge-transfer complexes .

Biological Activity

6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid (CAS No. 40851-91-0) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H11ClN2O3
  • Molecular Weight : 270.69 g/mol
  • CAS Number : 40851-91-0
  • Structure : The compound contains a nitro group, a chloro substituent, and a methoxypyridine moiety that contribute to its biological properties.

Antibacterial Activity

Recent studies have indicated that compounds containing nitro groups exhibit significant antibacterial properties. The mechanism often involves the reduction of nitro groups to reactive intermediates that can damage bacterial DNA and proteins.

  • Mechanism of Action :
    • Nitro compounds are typically activated by nitroreductase enzymes in bacteria, leading to the formation of free radicals that can be toxic to microbial cells .
    • In vitro studies have shown that this compound demonstrates activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
BacteriaMIC (µg/mL)
Staphylococcus aureus39
Escherichia coli50

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and cell cycle arrest.

  • Cell Lines Tested :
    • Human lung cancer cells
    • Colon cancer cells
  • Findings :
    • Complexes formed with this compound showed significant growth inhibition in cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations.
    • For instance, one study reported an IC50 value of 8.82 µM against lung cancer cells, highlighting the compound's potential as a chemotherapeutic agent .
Cell LineIC50 (µM)
Lung Cancer Cells8.82
Colon Cancer Cells15.00

Study on Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various nitro-containing compounds, including this compound. The results demonstrated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .

Study on Anticancer Potential

Another significant study focused on the anticancer properties of metal complexes derived from this compound. These complexes were found to enhance the cytotoxic effects against human cancer cell lines by promoting apoptosis and disrupting cell cycle progression .

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